Cas no 54-12-6 (tryptophan)

tryptophan structure
tryptophan structure
Productnaam:tryptophan
CAS-nummer:54-12-6
MF:C92H82N8O16
MW:1555.6795
MDL:MFCD00064339
CID:33577
PubChem ID:1148

tryptophan Chemische en fysische eigenschappen

Naam en identificatie

    • 2-Amino-3-(1H-indol-3-yl)propanoic acid
    • DL-Tryptohan
    • H-DL-Trp-OH
    • DL-Trytophan (1.08375)
    • (+/-)-2-Amino-3-(3-indolyl)propionic acid
    • DL-Trytophan
    • D,L-Tryptophan
    • Tryptophan
    • (±)-2-AMino-3-(3-indolyl)propionic a
    • (±)-2-Amino-3-(3-indolyl)propionic Acid
    • (±)-α-Amino-3-indolepropionic acid
    • DL-2-AMino-3-indolepropionic acid
    • DL-2-AMino-3-indolylpro-panoic acid
    • DL-3beta-Indolylalanine
    • DL-3β-Indolylalanine
    • DL-triptophan
    • DL-Tryptophan 
    • DL-Trytophane
    • DL-β-3-Indolyl alanine
    • Racemic Tryptophan
    • Triethyl phosphate
    • 3,5,38,40,72,74,88,90-Octamethoxy-10,33,45,68-tetraoxa-12,31,47,66,81,92,95,96-octazaheptadecacyclo[
    • DL-Tryptophan
    • 3,5,38,40,72,74,88,90-Octamethoxy-10,33,45,68-tetraoxa-12,31,47,66,81,92,95,96-octazaheptadecacyclo[40.28.5.57,36.419,59.424,54.12,6.120,23.137,41.155,58.171,75.013,18.025,30.048,53.060,65.177,80.182,85.187,91]hexanonaconta-2(93),3,5,13,15,17,19(80),20(92),21,23,25,27,29,37,39,41(86),48,50,52,54,56,58(81),59(77),60,62,64,71(76),72,74,78,82,84,87,89,91(94)-pentatriacontaene-11,32,46,67-tetrone
    • tryptophan
    • MDL: MFCD00064339
    • Inchi: 1S/C92H82N8O16/c1-105-77-45-78(106-2)58-41-57(77)49-33-37-113-89(101)97-65-21-13-9-17-53(65)85-69-25-27-71(93-69)86-54-18-10-14-22-66(54)98-90(102)114-38-34-50(58)61-43-62(82(110-6)47-81(61)109-5)52-36-40-116-92(104)100-68-24-16-12-20-56(68)88(75-30-29-72(86)95-75)76-32-31-74(96-76)87(73-28-26-70(85)94-73)55-19-11-15-23-67(55)99-91(103)115-39-35-51(60-42-59(49)79(107-3)46-80(60)108-4)63-44-64(52)84(112-8)48-83(63)111-7/h9-32,41-52,93,96H,33-40H2,1-8H3,(H,97,101)(H,98,102)(H,99,103)(H,100,104)/b85-69-,85-70-,86-71-,86-72-,87-73-,87-74+,88-75+,88-76-
    • InChI-sleutel: IRPJEUVGBRJHNH-GPLUZYIYSA-N
    • LACHT: O(C([H])([H])[H])C1C([H])=C(C2=C([H])C=1C1([H])C([H])([H])C([H])([H])OC(N([H])C3=C([H])C([H])=C([H])C([H])=C3C3C4C([H])=C([H])C(=C5C6=C([H])C([H])=C(C7=C8C([H])=C([H])C(C(=C9C([H])=C([H])C=3N9[H])C3=C([H])C([H])=C([H])C([H])=C3N([H])C(=O)OC([H])([H])C([H])([H])C2([H])C2C(=C([H])C(=C(C=2[H])C([H])(C([H])([H])C([H])([H])OC(N([H])C2=C([H])C([H])=C([H])C([H])=C27)=O)C2C(=C([H])C(=C(C=2[H])C([H])(C([H])([H])C([H])([H])OC(N([H])C2=C([H])C([H])=C([H])C([H])=C25)=O)C2=C(C([H])=C(C1=C2[H])OC([H])([H])[H])OC([H])([H])[H])OC([H])([H])[H])OC([H])([H])[H])OC([H])([H])[H])OC([H])([H])[H])=N8)N6[H])N=4)=O)OC([H])([H])[H] |c:58,64|
    • BRN: 86196

Berekende eigenschappen

  • Exacte massa: 204.09000
  • Monoisotopische massa: 204.089878
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 6
  • Aantal waterstofbondacceptatoren: 18
  • Zware atoomtelling: 116
  • Aantal draaibare bindingen: 8
  • Complexiteit: 2750
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 285
  • Oppervlakte lading: 0
  • XLogP3: 15.9

Experimentele eigenschappen

  • Kleur/vorm: White or off white powder or crystal
  • Dichtheid: 1.362 g/cm3
  • Smeltpunt: 289-290oC
  • Kookpunt: 447.9°C at 760 mmHg
  • Vlampunt: 224.7°C
  • Brekindex: 1.5200 (estimate)
  • Oplosbaarheid: methanol: water (7:3): soluble
  • Waterverdelingscoëfficiënt: 10 g/L (20℃)
  • Stabiliteit/houdbaarheid: Stable. Incompatible with strong oxidizing agents, strong acids.
  • PSA: 79.11000
  • LogboekP: 1.82260
  • Gevoeligheid: Sensitive to light
  • FlukaName: 8
  • Specifieke rotatie: 0° (c=1 in 1N HCL)
  • Oplosbaarheid: Soluble in water (0.4% solubility at 25 ℃), dilute acid and base, slightly soluble in ethanol

tryptophan Beveiligingsinformatie

tryptophan Douanegegevens

  • HS-CODE:29339990
  • Douanegegevens:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

tryptophan Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
NAN JING HUA XUE SHI JI GU FEN Co., Ltd.
C0682129335-100g
tryptophan
54-12-6 99%(HPLC)
100g
¥ 505.9 2024-07-19
eNovation Chemicals LLC
K21873-100g
DL-TRYPTOPHAN
54-12-6 97%
100g
$140 2024-05-23
Enamine
EN300-18165-1.0g
2-amino-3-(1H-indol-3-yl)propanoic acid
54-12-6 95%
1.0g
$26.0 2023-07-05
eNovation Chemicals LLC
D781269-500g
DL-Tryptophan
54-12-6 >97%
500g
$105 2024-07-20
SHANG HAI XIAN DING Biotechnology Co., Ltd.
D319E-5g
tryptophan
54-12-6 97%
5g
¥44.0 2023-09-01
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
D95070-25g
2-Amino-3-(1H-indol-3-yl)propanoicacid
54-12-6 BR,99%
25g
¥79.0 2023-09-08
TRC
T947200-5g
D,L-Tryptophan
54-12-6
5g
$ 74.00 2023-09-05
TRC
T947200-250g
D,L-Tryptophan
54-12-6
250g
$1363.00 2023-05-17
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
L05936-25g
DL-Tryptophan, 99%
54-12-6 99%
25g
¥750.00 2023-03-01
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
L05936-100g
DL-Tryptophan, 99%
54-12-6 99%
100g
¥2051.00 2023-03-01

tryptophan Gerelateerde literatuur

Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:54-12-6)tryptophan
A829974
Zuiverheid:99%
Hoeveelheid:1kg
Prijs ($):215.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:54-12-6)DL-Tryptophan
sfd13126
Zuiverheid:99.9%
Hoeveelheid:200kg
Prijs ($):Onderzoek